1,2,3-Trimethylisothiourea
Overview
Description
1,2,3-Trimethylisothiourea is an organosulfur compound with the molecular formula C4H10N2S. It is a derivative of thiourea, where three hydrogen atoms are replaced by methyl groups. This compound is known for its applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylisothiourea can be synthesized through the methylation of thiourea. One common method involves the reaction of thiourea with methyl sulfate in the presence of water. The reaction is typically carried out in a round-bottomed flask with a reflux condenser. The mixture is allowed to react spontaneously, followed by refluxing for an hour to complete the methylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethylisothiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Alkylated thiourea compounds.
Scientific Research Applications
1,2,3-Trimethylisothiourea has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the production of dyes, elastomers, and textiles due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethylisothiourea involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. In biological systems, it may exert its effects through the modulation of signaling pathways and the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, which lacks the methyl groups.
1,3-Dimethylthiourea: A derivative with two methyl groups.
Tetramethylthiourea: A fully methylated derivative.
Uniqueness
1,2,3-Trimethylisothiourea is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its reactivity and stability make it a valuable compound in various applications, distinguishing it from other thiourea derivatives .
Properties
IUPAC Name |
methyl N,N'-dimethylcarbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-5-4(6-2)7-3/h1-3H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWQGXOBUMPZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303272 | |
Record name | 1,2,3-Trimethylisothiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2986-23-4 | |
Record name | 2986-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Trimethylisothiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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